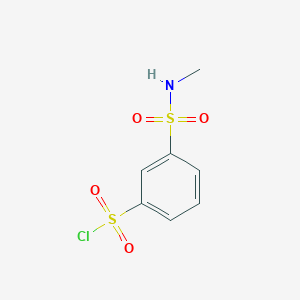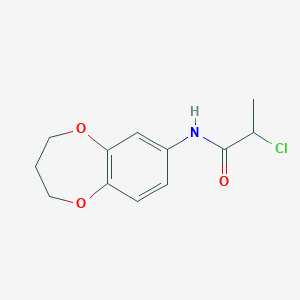![molecular formula C13H20N2O B3362878 2-[(2,6-Dimethylmorpholin-4-yl)methyl]aniline CAS No. 1016683-80-9](/img/structure/B3362878.png)
2-[(2,6-Dimethylmorpholin-4-yl)methyl]aniline
概要
説明
“2-[(2,6-Dimethylmorpholin-4-yl)methyl]aniline” is a chemical compound with the molecular formula C13H20N2O and a molecular weight of 220.31 . It is commonly used in proteomics research .
Synthesis Analysis
The synthesis of this compound has been achieved through a Mannich reaction of curcumin pyrazole, formaldehyde, and 2,6-dimethylmorpholine . The reaction was carried out at reflux temperature for 8 hours .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H20N2O/c1-10-7-15(8-11(2)16-10)9-12-4-3-5-13(14)6-12/h3-6,10-11H,7-9,14H2,1-2H3 . This indicates that the compound contains a morpholine ring and a benzene ring linked to each other .Chemical Reactions Analysis
The compound has been involved in a Mannich reaction, which is a suitable method to introduce an aminoalkyl substituent into a molecule . The presence of a Mannich side chain increases the solubility and hence the bioavailability of the drug molecule .Physical And Chemical Properties Analysis
The compound is an oil at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved resources .作用機序
The mechanism of action of DMMA is not fully understood, but it is believed to inhibit the activity of enzymes such as tyrosinase, which is involved in the biosynthesis of melanin. DMMA also induces apoptosis in cancer cells by activating caspase enzymes and promoting DNA fragmentation. In addition, DMMA has been shown to inhibit the replication of various viruses such as HIV, hepatitis B, and influenza.
Biochemical and Physiological Effects:
DMMA has been shown to have various biochemical and physiological effects. In vitro studies have shown that DMMA inhibits the activity of tyrosinase, which is involved in the biosynthesis of melanin. DMMA also induces apoptosis in cancer cells by activating caspase enzymes and promoting DNA fragmentation. In addition, DMMA has been shown to inhibit the replication of various viruses such as HIV, hepatitis B, and influenza. However, the effects of DMMA on human health are not fully understood, and further studies are required to determine its safety and efficacy.
実験室実験の利点と制限
DMMA has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. However, DMMA also has some limitations, including its potential toxicity, limited solubility in water, and high cost.
将来の方向性
There are several potential future directions for research on DMMA. One direction is to investigate its potential as an anticancer agent, particularly in combination with other chemotherapy drugs. Another direction is to study the mechanism of action of DMMA in more detail to better understand its effects on various enzymes and pathways. Additionally, further research is needed to determine the safety and efficacy of DMMA in humans and to develop new methods for its synthesis and purification.
科学的研究の応用
DMMA has been extensively studied for its potential applications in various fields such as organic synthesis, medicinal chemistry, and material science. In organic synthesis, DMMA is used as a reagent for the synthesis of various compounds such as heterocyclic compounds, amino acids, and peptides. In medicinal chemistry, DMMA has shown promising results as an anticancer agent, antiviral agent, and antimicrobial agent. In material science, DMMA is used as a building block for the synthesis of various polymers and copolymers.
Safety and Hazards
特性
IUPAC Name |
2-[(2,6-dimethylmorpholin-4-yl)methyl]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-10-7-15(8-11(2)16-10)9-12-5-3-4-6-13(12)14/h3-6,10-11H,7-9,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWJSQBDZXHNLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC=CC=C2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Propoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3362801.png)

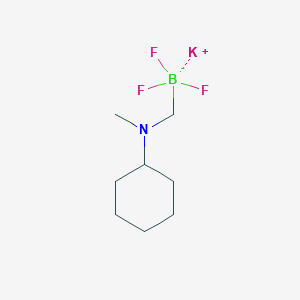



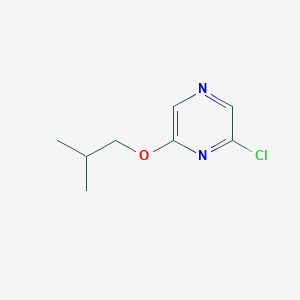


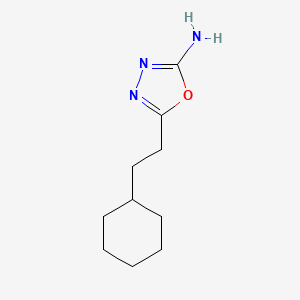
![N-[4-(3-Oxobutanamido)phenyl]cyclopropanecarboxamide](/img/structure/B3362850.png)
